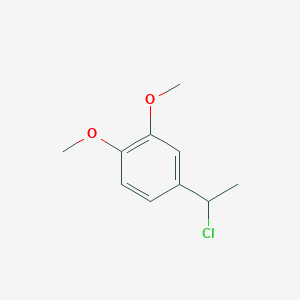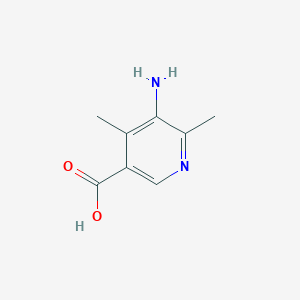
2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Amino-2-(2,2,2-trifluoroetoxi)ciclohexano es un compuesto químico con la fórmula molecular C8H14F3NO y un peso molecular de 197,2 g/mol Se caracteriza por la presencia de un grupo trifluoroetoxi unido a una estructura de ciclohexanamina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-Amino-2-(2,2,2-trifluoroetoxi)ciclohexano típicamente involucra la reacción de ciclohexanona con 2,2,2-trifluoroetanol en presencia de un catalizador adecuado para formar el intermedio 2-(2,2,2-trifluoroetoxi)ciclohexanona. Este intermedio se somete entonces a una aminación reductora utilizando amoníaco o una fuente de amina para obtener el producto final .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, catalizadores eficientes y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1-Amino-2-(2,2,2-trifluoroetoxi)ciclohexano experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: Se puede reducir para formar aminas secundarias o terciarias.
Sustitución: El grupo trifluoroetoxi se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Generalmente se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Productos Principales Formados
Oxidación: Formación de derivados de ciclohexanona.
Reducción: Formación de aminas secundarias o terciarias.
Sustitución: Formación de varios derivados sustituidos de ciclohexanamina.
Aplicaciones Científicas De Investigación
El 1-Amino-2-(2,2,2-trifluoroetoxi)ciclohexano tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles efectos sobre los sistemas biológicos y como una sonda en estudios bioquímicos.
Medicina: Explorado por sus posibles propiedades terapéuticas y como precursor en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 1-Amino-2-(2,2,2-trifluoroetoxi)ciclohexano implica su interacción con objetivos y vías moleculares específicos. El grupo trifluoroetoxi confiere propiedades electrónicas y estéricas únicas, que pueden influir en la afinidad de unión y la reactividad del compuesto con las moléculas biológicas. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-metil-N-[2-(2,2,2-trifluoroetoxi)etil]ciclohexan-1-amina
- 4-(2,2,2-trifluoroetoxi)ciclohexan-1-amina
Singularidad
El 1-Amino-2-(2,2,2-trifluoroetoxi)ciclohexano es único debido a la presencia del grupo trifluoroetoxi, que confiere propiedades químicas y físicas distintas. Esto lo convierte en un compuesto valioso para aplicaciones específicas donde estas propiedades son ventajosas .
Propiedades
Fórmula molecular |
C8H14F3NO |
|---|---|
Peso molecular |
197.20 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h6-7H,1-5,12H2 |
Clave InChI |
ASMIWQMJTGDMEU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)N)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12122177.png)
![2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B12122196.png)
![3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine](/img/structure/B12122200.png)



![4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122212.png)
![Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B12122213.png)



![Benzeneethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-alpha-methyl-](/img/structure/B12122224.png)
![2-(4-ethylpiperazin-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12122232.png)
